L-Methionyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-leucine
Description
L-Methionyl-N⁵-(diaminomethylidene)-L-ornithyl-L-seryl-L-leucine is a synthetic tetrapeptide featuring a modified ornithine residue. This compound’s sequence—Methionine (Met), modified Ornithine (Orn), Serine (Ser), and Leucine (Leu)—suggests a role in mimicking natural peptide motifs involved in signaling or substrate binding.
Properties
CAS No. |
742068-54-8 |
|---|---|
Molecular Formula |
C20H39N7O6S |
Molecular Weight |
505.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C20H39N7O6S/c1-11(2)9-14(19(32)33)26-18(31)15(10-28)27-17(30)13(5-4-7-24-20(22)23)25-16(29)12(21)6-8-34-3/h11-15,28H,4-10,21H2,1-3H3,(H,25,29)(H,26,31)(H,27,30)(H,32,33)(H4,22,23,24)/t12-,13-,14-,15-/m0/s1 |
InChI Key |
PSGSCRINALAUPY-AJNGGQMLSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCSC)N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCSC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Methionyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The diaminomethylidene group is introduced through specific reagents and reaction conditions that ensure its proper incorporation into the peptide sequence.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS techniques, utilizing automated peptide synthesizers to achieve high yields and purity. The process includes multiple steps of deprotection, coupling, and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
L-Methionyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-leucine can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: The diaminomethylidene group can be reduced under specific conditions.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various protecting groups for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of the diaminomethylidene group yields a modified peptide with altered properties.
Scientific Research Applications
Anticancer Research
L-Methionyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-leucine has been investigated for its anticancer properties. Studies have shown that similar compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Case Study : A study on the MCF-7 breast cancer cell line demonstrated that compounds with similar structures exhibited significant anticancer activity when tested using the MTT assay. This suggests potential applications in developing new chemotherapeutic agents .
Immunomodulation
The compound may possess immunomodulatory properties, enhancing immune responses in critically ill patients or those undergoing chemotherapy.
- Case Study : A randomized controlled trial involving critically ill patients receiving glutamine-enriched nutrition showed improved lymphocyte activation and reduced infection rates. This indicates that peptides like this compound could enhance immune function .
Nutritional Support
Given its amino acid composition, this peptide may be beneficial in nutritional therapies, particularly for patients undergoing intensive treatments.
- Case Study : Research involving head and neck cancer patients indicated that those receiving L-alanyl-L-glutamine experienced improved treatment tolerance and reduced side effects compared to those on standard nutrition .
Table 1: Summary of Biological Activities
Research Findings
-
Anticancer Effects :
- Compounds similar to this compound have shown promising results against various cancer types.
- The MTT assay results indicated significant cytotoxicity against MCF-7 cells, suggesting potential for therapeutic use.
-
Immunological Benefits :
- The use of glutamine-containing formulations has been linked to enhanced immune responses, particularly in critically ill populations.
- Increased activation markers (e.g., CD25) were observed in patients receiving such nutritional support.
-
Nutritional Efficacy :
- Clinical trials indicate that supplementation with specific amino acids can lead to better recovery outcomes in patients undergoing chemotherapy or radiotherapy.
- Improvements were noted in both nutritional status and quality of life metrics among treated individuals.
Mechanism of Action
The mechanism of action of L-Methionyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-leucine involves its interaction with specific molecular targets and pathways. The diaminomethylidene group may play a crucial role in binding to enzymes or receptors, modulating their activity. The peptide sequence can influence cellular processes such as signal transduction, protein synthesis, and metabolic regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
L-Leucyl-L-seryl-L-leucyl-L-methionyl-L-prolyl-N⁵-(diaminomethylidene)-L-ornithyl-L-leucine (CAS: 922730-67-4)
- Structure : A heptapeptide with the sequence Leu-Ser-Leu-Met-Pro-Orn(modified)-Leu.
- Molecular Weight : 829.06 g/mol (C₃₇H₆₈N₁₀O₉S) .
- Key Differences: Longer peptide chain (7 residues vs. 4 in the target compound). Additional residues (Proline, extra Leucine) may confer structural rigidity or alter solubility.
L-Leucyl-L-seryl-L-prolyl-N⁵-(diaminomethylidene)-L-ornithyl-L-lysyl-L-lysine (CAS: 75748-25-3)
- Structure : Hexapeptide sequence Leu-Ser-Pro-Orn(modified)-Lys-Lys.
- Molecular Weight : 776.90 g/mol (C₃₂H₆₁N₁₁O₈) .
- Lysine residues at the C-terminus enhance positive charge, likely improving aqueous solubility compared to the target compound’s hydrophobic Leu terminus.
Glycyl-L-methionyl-L-α-aspartyl-L-seryl-L-leucyl-L-alanyl-L-phenylalanyl-L-serylglycylglycyl (CAS: 116786-35-7)
- Structure: Nonapeptide with a complex sequence including Aspartate, Phenylalanine, and Glycine repeats.
- Key Differences :
Structural and Functional Analysis
Table 1: Comparative Analysis of Key Peptides
Functional Insights:
- Modified Ornithine: Present in both the target compound and analogs, this group may mimic arginine’s guanidino moiety, enabling interactions with phosphate groups (e.g., in ATP-binding proteins) or nucleic acids.
- Chain Length : Shorter peptides (e.g., the target compound) may exhibit faster metabolic clearance but reduced target affinity compared to longer analogs .
- Solubility : Hydrophobic residues (Leucine, Methionine) in the target compound could limit aqueous solubility, whereas lysine-containing analogs (CAS 75748-25-3) may perform better in physiological buffers.
Biological Activity
L-Methionyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-leucine is a complex peptide with potential biological activities that are being explored in various research contexts. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.
- Molecular Formula : C20H39N7O6S
- Molecular Weight : 463.6 g/mol
- CAS Number : 263365-34-0
This compound is believed to exert its biological effects through several mechanisms:
- mTOR Pathway Activation : Similar to leucine, this compound may activate the mammalian target of rapamycin (mTOR) signaling pathway, which plays a crucial role in regulating protein synthesis and cell growth. Leucine is known to stimulate mTOR activity, leading to increased muscle protein synthesis and improved metabolic functions .
- Amino Acid Transport : The compound may influence the transport of amino acids into cells via specific transporters, which is essential for maintaining cellular homeostasis and promoting anabolic processes .
- Neurotransmitter Regulation : There is potential for this peptide to affect neurotransmitter systems, particularly those involved in appetite regulation and energy balance, similar to how leucine influences central nervous system pathways .
1. Muscle Protein Synthesis
Research indicates that amino acids, particularly leucine and its derivatives, significantly enhance muscle protein synthesis. A study demonstrated that supplementation with leucine led to increased rates of muscle protein synthesis over time, suggesting that compounds like this compound may have similar effects .
| Time Point | Muscle Protein Synthesis Rate (%/h) |
|---|---|
| Day 1 | 0.063 ± 0.004 |
| Day 15 | 0.074 ± 0.007 |
2. Metabolic Regulation
The activation of mTOR by this compound suggests a role in metabolic regulation, potentially aiding in conditions such as obesity and diabetes by improving glucose homeostasis and reducing body fat .
Case Studies
- Leucine Supplementation Studies : A series of studies have investigated the effects of leucine supplementation on muscle health and metabolic functions. One study found that chronic leucine supplementation improved muscle protein synthesis rates significantly over a two-week period . This suggests that similar compounds could yield beneficial effects in muscle maintenance and recovery.
- Neuroprotective Applications : Research into N-acetyl-L-leucine has highlighted its potential for managing neurological disorders, suggesting that derivatives of leucine may also provide therapeutic benefits for cognitive function and neuroprotection .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
